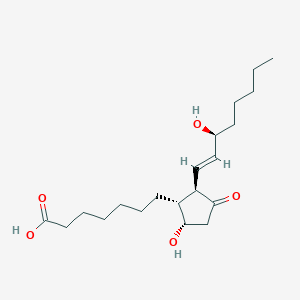

Prostaglandin D1

Descripción general

Descripción

Prostaglandin D1 (PGD1) is not directly mentioned in the provided papers; however, the synthesis and function of Prostaglandin D2 (PGD2), which is closely related, are extensively discussed. PGD2 is a major prostaglandin produced in the central nervous system and is involved in the regulation of sleep and pain responses through DP receptors. It is also produced by mast cells, basophils, and Th2 cells, acting as an allergic mediator through DP and CRTH2 receptors. PGD2 can be further dehydrated to produce PGJ2, delta12-PGJ2, and 15-deoxy-delta(12,14)-PGJ2, with the latter being a ligand for the nuclear receptor PPARgamma .

Synthesis Analysis

PGD2 synthesis is catalyzed by prostaglandin D synthase (PGDS), which is present in various tissues such as the brain, spinal cord, and alimentary tract. The highest specific activity of PGDS was found in the hypothalamus and thalamus . Two distinct types of PGDS have been identified: lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS). H-PGDS is the key enzyme for the production of the D and J series of prostanoids in the immune system and mast cells . The gene for rat brain PGDS, which belongs to the lipocalin family, has been isolated and characterized, revealing a structure with seven exons .

Molecular Structure Analysis

The three-dimensional structure of hematopoietic PGDS complexed with glutathione has been determined at 2.3 A resolution. The enzyme is a member of the sigma class glutathione S-transferase (GST) family and possesses a unique active site cleft that is not seen among other GST family members. This unique architecture is responsible for the specific isomerization from PGH2 to PGD2 .

Chemical Reactions Analysis

PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. This reaction is facilitated by sulfhydryl compounds such as dithiothreitol, glutathione, beta-mercaptoethanol, cysteine, and cysteamine, although stoichiometric oxidation of these compounds is not observed . The enzyme is stable between pH 4 and 11 at temperatures lower than 25 degrees Celsius and is resistant to heat treatment under alkaline conditions .

Physical and Chemical Properties Analysis

PGDS is a monomeric protein with a molecular weight of approximately 27,000. It has a pI value of 4.6, a sedimentation coefficient of 4.1 s, and a partial specific volume of 0.73 ml/g. The enzyme's optimum pH is 9.5, with a Km value for PGH2 of 14 microM and a turnover number of 170 min-1 . PGDS activity is also found in the cochlea of adult rats, with a specific activity significantly higher than that in the central nervous system .

Aplicaciones Científicas De Investigación

Asthma and Allergic Reactions

Prostaglandin D1 and its analogs have been studied for their effects on asthma and allergic reactions. For instance, a study examined the efficacy of the DP1 antagonist laropiprant in asthma and seasonal allergic rhinitis. This study found that laropiprant did not demonstrate efficacy in patients with asthma or allergic rhinitis, and variations in the prostaglandin D2 receptor type 1 gene were not associated with asthma severity or treatment response (Philip et al., 2009). Additionally, the role of prostaglandin D2 receptor antagonists in the treatment of asthma and allergic rhinitis has been explored, suggesting the need for further clinical trials to verify their efficacy (Marone et al., 2018).

Neuroprotection

Prostaglandin D1 has been implicated in neuroprotection. A study on the DP1 receptor in cerebral ischemia in mice found that the DP1 receptor plays a neuroprotective role in both in vivo and in vitro paradigms. This suggests that stimulating the DP1 receptor in the brain could be a therapeutic strategy against cerebral ischemia and potentially other neurological conditions (Saleem et al., 2007).

Cancer Treatment

The antitumor activity of prostaglandin D2, closely related to prostaglandin D1, has been demonstrated against some cancer types, including gastric cancer. A study suggested that prostaglandin D synthase (PGDS) could be a promising therapeutic agent for gastric cancers expressing peroxisome proliferator-activated receptor γ (Fukuoka et al., 2015).

Regulation of Physiological Sleep

Prostaglandin D1's role in regulating physiological sleep has been explored. A study on lipocalin-type prostaglandin D synthase, which produces prostaglandin D2, found that this enzyme system is pivotal in the regulation of physiological sleep (Qu et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMMACURCPXICP-PNQRDDRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864809 | |

| Record name | Prostaglandin D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin D1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Prostaglandin D1 | |

CAS RN |

17968-82-0 | |

| Record name | PGD1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17968-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin D1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN D1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOT50Z88GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin D1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

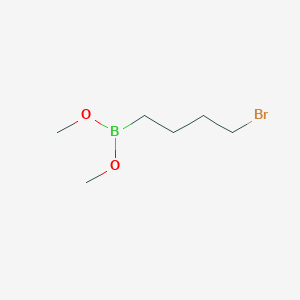

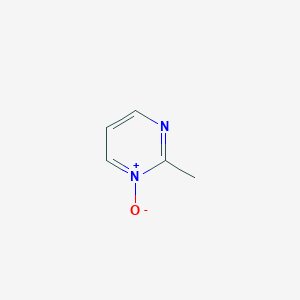

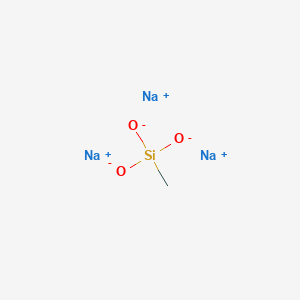

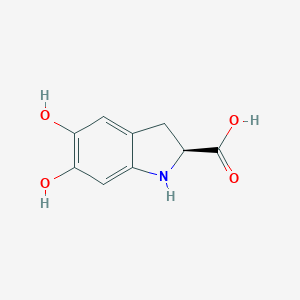

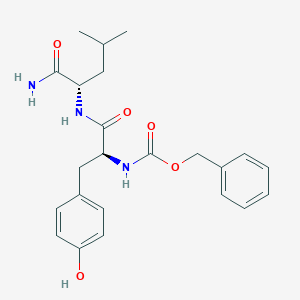

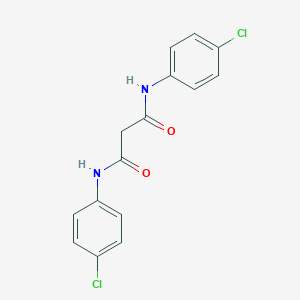

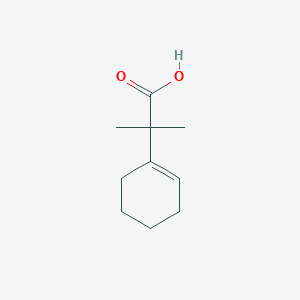

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)

![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)